

Application Notes and Protocols for DHFR Inhibition Assay: Ornithine-Methotrexate

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Compound of Interest		
Compound Name:	Ornithine-methotrexate	
Cat. No.:	B1677493	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for determining the inhibitory activity of **ornithine-methotrexate**, an analogue of the widely-used anticancer drug methotrexate, against dihydrofolate reductase (DHFR).

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication.[1][2][3] Consequently, DHFR is a well-established target for cancer chemotherapy.[4] Methotrexate, a potent competitive inhibitor of DHFR, is a cornerstone of anticancer and anti-inflammatory therapies.[1][3] **Ornithine-methotrexate** is an analogue of methotrexate where the glutamate moiety is substituted with ornithine.[5] This modification is of interest to researchers for its potential to alter the compound's transport, metabolism, and inhibitory activity.[5][6]

This application note details a spectrophotometric method to determine the inhibitory potency of **ornithine-methotrexate** on DHFR activity. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.[2][7]



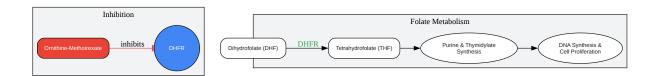
Data Presentation

The inhibitory activity of **ornithine-methotrexate** and related analogues against DHFR can be quantified and compared using their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for an ornithine analogue of methotrexate against DHFR from L1210 mouse leukemia cells.

Compound	Target Enzyme	IC50 (μM)	Reference
Ornithine- Methotrexate (mAPA- Orn)	L1210 DHFR	0.160	[5]
Aminopterin-Ornithine (APA-Orn)	L1210 DHFR	0.072	[5]
Methotrexate (MTX)	L1210 DHFR	Not explicitly stated in the provided abstracts, but used as a reference compound.	

Signaling Pathway

The inhibition of DHFR by **ornithine-methotrexate** disrupts the folate metabolic pathway, leading to a depletion of tetrahydrofolate. This, in turn, inhibits the synthesis of thymidylate and purines, essential precursors for DNA synthesis, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.





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DHFR Inhibition by **Ornithine-Methotrexate**.

Experimental Protocols

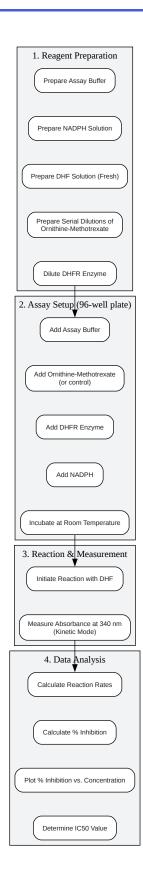
This section provides a detailed protocol for a spectrophotometric assay to determine the IC50 value of **ornithine-methotrexate** against DHFR.

Materials and Reagents:

- DHFR Enzyme: Purified recombinant DHFR.
- DHFR Assay Buffer: 50 mM Tris-HCl, pH 7.5.[7]
- NADPH: β-Nicotinamide adenine dinucleotide phosphate, reduced form. Prepare a stock solution in the assay buffer.[7]
- DHF (Substrate): Dihydrofolic acid. Prepare a stock solution in the assay buffer. This solution should be prepared fresh and protected from light.[7]
- **Ornithine-Methotrexate**: The test inhibitor. Prepare a stock solution in a suitable solvent (e.g., DMSO or assay buffer) and make serial dilutions.
- Methotrexate: As a positive control inhibitor.
- 96-well clear, flat-bottom microplate.[7]
- Multi-well spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm.[7]

Experimental Workflow:





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DHFR Inhibition Assay Workflow.



Assay Procedure:

Reagent Preparation:

- Prepare all reagents as described in the "Materials and Reagents" section. Ensure the
 DHF solution is freshly prepared and protected from light.
- Create a serial dilution of ornithine-methotrexate in the assay buffer to cover a range of concentrations suitable for IC50 determination (e.g., from 1 nM to 100 μM).
- Dilute the DHFR enzyme to a working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the measurement period.[2]
- Assay Setup (in a 96-well plate):
 - Blank (No Enzyme): Add assay buffer, NADPH, and DHF.
 - Enzyme Control (100% Activity): Add assay buffer, DHFR enzyme, and NADPH.
 - Inhibitor Wells: Add assay buffer, DHFR enzyme, NADPH, and the desired concentration of ornithine-methotrexate.
 - Positive Control: Add assay buffer, DHFR enzyme, NADPH, and a known concentration of methotrexate.
 - The final volume in each well should be consistent (e.g., 200 μL).[7]

Pre-incubation:

- Add the assay buffer, inhibitor (or vehicle), and DHFR enzyme to the respective wells.
- Add NADPH to all wells.
- Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow the inhibitor to bind to the enzyme.[7]
- Reaction Initiation and Measurement:



- Initiate the reaction by adding the DHF substrate to all wells.[7]
- Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 340 nm in kinetic mode.[7]
- Take readings every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[7]

Data Analysis:

- · Calculate the Rate of Reaction:
 - For each well, determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
- Calculate the Percentage of Inhibition:
 - The percentage of inhibition for each concentration of ornithine-methotrexate is calculated using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%[7]
- Determine the IC50 Value:
 - Plot the percentage of inhibition against the logarithm of the ornithine-methotrexate concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

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